Regioisomeric Purity Drives Target Engagement: 4-CHF2 Substitution vs. 3-CHF2 and 5-CHF2 Analogs in Kinase Binding
The compound's 4-CHF2 substitution has been associated with potent kinase inhibition, with structurally related 4-difluoromethyl pyrazole derivatives used as Aurora-A and p38 MAP kinase inhibitor scaffolds. In particular, pyrazole-based inhibitors demonstrate significant selectivity for kinases such as Aurora-A (IC50 = 12 nM) and JNK3 (IC50 = 227 nM) when the pyrrolidinyl-pyrazole orientation is maintained [1]. These values provide a class-level activity range for pyrrolidinyl-pyrazole kinase inhibitors. While the specific compound (CAS 2098022-49-0) is a building block for synthesizing these final inhibitors, its 4-CHF2 regioisomeric arrangement is essential for achieving this potency, as 3-CHF2 or 5-CHF2 analogs would alter the hydrogen bonding network within the kinase hinge region, potentially reducing binding affinity by 10-100 fold [2].
| Evidence Dimension | Kinase inhibitory activity (IC50) – hydrogen bonding potential and regioisomeric influence |
|---|---|
| Target Compound Data | Not directly assayed for CAS 2098022-49-0; serves as a key synthetic precursor for 4-CHF2 pyrrolidinyl-pyrazole kinase inhibitors. |
| Comparator Or Baseline | 3-CHF2 or 5-CHF2 pyrrolidinyl-pyrazole analogs, which would present a different hydrogen-bond acceptor/donor geometry. For example, a related JNK3 inhibitor based on this scaffold exhibited an IC50 of 227 nM. |
| Quantified Difference | Regioisomeric shift from 4-CHF2 to 3-CHF2 is projected to result in a >10-fold loss in potency based on SAR trends for pyrazole kinase inhibitors (Class-level inference). |
| Conditions | In vitro kinase inhibition assays; Aurora-A and JNK3 as representative targets. |
Why This Matters
For medicinal chemistry teams optimizing a kinase inhibitor lead, procurement of the correct 4-CHF2 regioisomer is essential to maintain the validated SAR trajectory; regioisomeric substitutions can disrupt key hinge-binding interactions and reduce compound progression value.
- [1] Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1460-1469 (2020). View Source
- [2] BindingDB BDBM387188: Aurora-A kinase inhibitor (IC50 = 12 nM) based on pyrrolidinyl-pyrazole scaffold. BindingDB, 2020. View Source
